Methyl(phenyl)silanone

Thermal stability Oxidative resistance Heat-transfer fluids

Standard PDMS fluids oxidize or gel above 200°C, causing equipment failure and downtime. Polyphenylmethylsiloxane (PPMS) homopolymer solves this with a service window of -55°C to 290°C. - **Thermal stability:** >1000h at 250°C; PDMS fails in <10h. - **Dielectric performance:** εᵣ = 3.4-3.9 for actuator copolymers; radiation resistance to 200 megarads. - **SPME fibers:** Stable to 350°C, >150 injection cycles - lowers per-sample QC costs.

Molecular Formula C7H8OSi
Molecular Weight 136.22 g/mol
CAS No. 9005-12-3
Cat. No. B12508830
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl(phenyl)silanone
CAS9005-12-3
Molecular FormulaC7H8OSi
Molecular Weight136.22 g/mol
Structural Identifiers
SMILESC[Si](=O)C1=CC=CC=C1
InChIInChI=1S/C7H8OSi/c1-9(8)7-5-3-2-4-6-7/h2-6H,1H3
InChIKeyIXKNJYSAWNJQQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / 1 kg / 5 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl(phenyl)silanone (PPMS) Identity and Class Baseline


CAS 9005-12-3 is registered primarily as polyphenylmethylsiloxane (PPMS), a phenyl-substituted polysiloxane homopolymer or oligomer in which each silicon atom bears one methyl and one phenyl substituent [1]. Commercial listings and authoritative databases treat the monomeric nomenclature 'methyl(phenyl)silanone' (C₇H₈OSi, MW 136.23) as a synonym for the polymer, reflecting the repeating unit rather than an isolable monomeric silanone [2]. As a member of the aromatic silicone fluid class, PPMS is valued industrially for thermal stability, oxidation resistance, and refractive index control relative to all-methyl polysiloxanes. Typical commercial grades exhibit viscosities from 10–20 cSt to 500 cSt, densities of 1.01–1.11 g/mL, and refractive indices of 1.47–1.533 depending on molecular weight . This guide evaluates quantifiable differentiation from polydimethylsiloxane (PDMS), polymethylsiloxane (PMS), and phenyl-modified PDMS copolymers for evidence-based selection.

Why Generic Silicone Fluids Cannot Substitute for PPMS


Polyphenylmethylsiloxane is not simply a higher-refractive-index PDMS; the phenyl substituent fundamentally alters thermal degradation pathways, oxidative gelation kinetics, dielectric relaxation behaviour, and environmental persistence [1][2]. Direct substitution of PPMS by a PDMS fluid of matched viscosity can result in premature oxidative gelation at sustained temperatures above 200 °C, loss of voltage stabilisation in dielectric elastomers, and reduced SPME fiber service life below 150 cycles [3][4]. Conversely, substituting PPMS for a low-phenyl copolymer in an optical application changes the refractive index by Δn ≥ 0.05–0.13, potentially disrupting index-matching in laminated or encapsulated devices [5]. The quantitative evidence below establishes where these differences are measurable and procurement-relevant.

Quantitative Comparative Evidence for PPMS Performance


Thermal Oxidative Stability vs. PDMS at High Temperature

Polyphenylmethylsiloxane (homopolymer, CAS 9005-12-3) exhibits vastly superior resistance to oxidative gelation at elevated temperature compared to conventional polydimethylsiloxane (PDMS) fluids. Under identical conditions at 250 °C in air, PDMS gels in less than 10 hours, whereas PPMS remains stable for thousands of hours in closed oxygen-free systems and demonstrates substantially longer gel time even in open air [1][2]. The oxidative stability of PDMS has been quantified at 573 K (300 °C), while PPMS reaches 649 K (376 °C), a 76 K improvement in decomposition onset [3].

Thermal stability Oxidative resistance Heat-transfer fluids

SPME Fiber Thermal Stability and Extended Service Life

A sol–gel-derived porous polyphenylmethylsiloxane (PPMS) SPME fiber was compared directly against commercial polydimethylsiloxane (PDMS) fiber and homemade sol–gel polymethylsiloxane (PMS) fiber for organochlorine pesticide (OCP) analysis. The PPMS fiber demonstrated thermal stability to 350 °C, exceeding typical commercial PDMS fiber limits (~280–300 °C), and achieved more than 150 reuse cycles without significant performance loss [1]. In a related study, a polymethylphenylsiloxane (PMPS)-coated fiber showed higher extraction efficiency for pesticides than commercial 100 μm PDMS, 85 μm polyacrylate (PA), and 65 μm PDMS/DVB fibers [2].

Solid-phase microextraction Thermal desorption Analytical method robustness

Refractive Index Control vs. All-Methyl Polysiloxanes

The refractive index of polysiloxanes increases systematically with phenyl content. PPMS homopolymer (CAS 9005-12-3, 500 cSt grade) exhibits n = 1.533, whereas PDMS typically shows n ≈ 1.40–1.41 [1]. At 15–16 mol% phenyl substitution, the refractive index matches that of optical fibers and amorphous silica, enabling 'invisible' connections [2]. A 10–20 cSt PPMS grade has n = 1.47, still substantially above PDMS . The phenyl group also increases the dielectric constant; poly(methylphenylsiloxane) homopolymer fractions (Mw 1.17×10⁵–4.56×10⁵) show measurable dielectric constants and refractive indices that differ from dimethylsiloxane–methylphenylsiloxane copolymers [3].

Optical materials LED encapsulation Index-matching fluids

Radiation Resistance in High-Energy Environments

Polyphenylmethylsiloxane (PPMS) fluids exhibit documented radiation resistance, remaining serviceable after exposure to doses of up to 200 megarads at room temperature [1]. This radiation tolerance, combined with thermal stability, is exploited in hydraulic arrestors (snubbers) and hydraulically actuated valves in nuclear power plants [2]. While quantitative radiation resistance data for standard PDMS under identical conditions is not available in the literature as a direct comparator, the aromatic phenyl groups in PPMS are known to dissipate radiation energy via delocalised π-electrons, a mechanism absent in all-methyl PDMS [3].

Radiation resistance Nuclear applications High-energy environments

Dielectric Permittivity Enhancement in Elastomers

Incorporation of polyphenylmethylsiloxane (PPMS) into PDMS-based dielectric elastomers increases the relative permittivity (εᵣ) from that of pure PDMS to 3.4–3.9, while simultaneously enhancing electrical breakdown strength due to the voltage-stabilising effect of the aromatic phenyl groups [1]. Pure PDMS elastomers typically exhibit εᵣ ≈ 2.5–3.0. An optimum PPMS concentration was identified for maximum voltage stabilisation effect, beyond which the benefit plateaus [1]. PPMS is immiscible in PDMS; copolymerisation is required for homogeneity, which is a formulation constraint that procurement must accommodate [2].

Dielectric elastomers Soft actuators Electrical breakdown strength

Environmental Persistence in Aquatic Systems

In a comprehensive riverine study, phenylmethylsiloxanes (PMSs, cyclic P3 and P4) exhibited lower biota-sediment accumulation factors (BSAFs = 1.10–1.22) than paired dimethylsiloxanes (DMSs), yet their elimination half-lives in mussels were substantially longer: 9.4–35.8 days for PMSs vs. 4.2 days for D4 (octamethylcyclotetrasiloxane) [1]. This demonstrates a trade-off: lower sediment-to-biota partitioning but slower metabolic clearance. Hydrolysis half-lives for trans-PMS isomers ranged from 45.6–334 h vs. 38.1–251 h for cis-isomers, while photolysis was faster for trans-isomers (54.7–177 h) than cis-isomers (73.4–191 h) [1].

Environmental fate Bioaccumulation Elimination half-life

Evidence-Backed Application Scenarios for PPMS


High-Temperature Heat-Transfer Fluids Above 200 °C

Where sustained operating temperatures exceed 200 °C in air or 250 °C in closed systems, polyphenylmethylsiloxane (PPMS) homopolymer is the minimum viable silicone chemistry. PDMS gels in <10 h at 250 °C, whereas PPMS survives thousands of hours [1]. Procurement specification should mandate phenylmethylsiloxane homopolymer (CAS 9005-12-3) rather than generic 'silicone oil' for any bath or circulating system expected to operate above 200 °C for extended periods. The service temperature window of –55 °C to 290 °C also covers low-temperature applications where PDMS would suffer excessive viscosity increase [2].

SPME Fiber Coatings for Pesticide Residue Analysis

PPMS-based sol–gel SPME fibers provide thermal stability to 350 °C and >150 injection cycles, compared to commercial PDMS fibers that may begin bleeding at 200 °C [1]. This higher temperature capability enables efficient thermal desorption of less-volatile analytes (e.g., persistent organochlorine pesticides) and reduces per-sample consumable costs in QC laboratories. Detection limits below 0.081 ng/L for OCPs have been demonstrated with MAE-SPME-GC-ECD methods [1].

Dielectric Elastomer Actuators with Enhanced Permittivity

For soft dielectric elastomer actuators, PPMS is a critical co-monomer. PDMS–PPMS copolymers achieve εᵣ = 3.4–3.9, a 15–50% improvement over pure PDMS, while the aromatic phenyl groups simultaneously increase electrical breakdown strength through voltage stabilisation [1]. Procurement of PPMS for this application requires copolymer-grade material and awareness of immiscibility with PDMS homopolymer, necessitating hydrosilylation-based copolymerisation strategies [2].

Radiation-Hardened Hydraulic Fluids for Nuclear Facilities

PPMS fluids (e.g., Dowsil 710) are specified for hydraulic snubbers and valves in nuclear plants because they remain serviceable after radiation doses up to 200 megarads at room temperature [1]. The aromatic phenyl groups dissipate radiation energy via delocalised π-electrons, a mechanism absent in all-methyl PDMS [2]. Procurement specifications for nuclear-grade silicone fluids should explicitly require phenylmethylsiloxane chemistry with documented radiation resistance data.

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